molecular formula C10H7F2N5O2 B2438101 N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-39-8

N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2438101
CAS No.: 450345-39-8
M. Wt: 267.196
InChI Key: JUCKXEKTPRZFGR-UHFFFAOYSA-N
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Description

N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H8F2N5O2 and a molecular weight of 268.21 g/mol. This 5-nitropyrimidine-4,6-diamine derivative is a member of a class of compounds recognized as important intermediate products in organic synthesis and medicinal chemistry . Pyrimidine diamine compounds, in general, have been reported to exhibit a wide range of biological activities, making them valuable scaffolds in pharmaceutical research . The presence of the 3,4-difluorophenyl substituent is a significant structural feature, as fluorinated aromatic groups are often used in drug discovery to fine-tune properties like metabolic stability, bioavailability, and binding affinity. The compound's structure features a nitro group on the pyrimidine ring, which can serve as a handle for further chemical transformations, and two amine groups that can participate in hydrogen bonding. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for research reference purposes.

Properties

IUPAC Name

4-N-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N5O2/c11-6-2-1-5(3-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCKXEKTPRZFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3,4-difluoroaniline with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,4-difluorophenyl)-5-aminopyrimidine-4,6-diamine.

Scientific Research Applications

N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of histone deacetylases (HDACs), resulting in changes in gene expression and cell differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide
  • 1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative notable for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a difluorophenyl group at the N4 position and a nitro group at the 5 position. This specific substitution pattern is crucial as it influences both the compound's chemical reactivity and biological activity.

Property Value
Molecular FormulaC10H8F2N6O2
Molar Mass264.2 g/mol
Density1.55 g/cm³
Boiling Point419.4 °C (predicted)
pKa2.08 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with 5-nitropyrimidine-4,6-diamine under controlled conditions. The process generally requires solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction at elevated temperatures (80-100°C) for several hours.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Antimicrobial Activity : The nitro group can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells.
  • Cellular Interaction : The compound can bind to nucleic acids and proteins, disrupting their normal functions and potentially leading to apoptosis in cancer cells.

Research Findings

Recent studies have explored the biological activities of this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells through the activation of caspase pathways.
  • Antimicrobial Properties : In vitro tests have demonstrated that this compound possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial potential.
  • Case Studies :
    • A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to this compound showed promising results against resistant strains of Staphylococcus aureus.
    • Another investigation reported that compounds with similar structures exhibited significant antitumor activity in xenograft models.

Comparative Analysis

To understand the uniqueness of this compound compared to other pyrimidine derivatives, a comparison table is provided below:

Compound Biological Activity Unique Features
N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamineModerate anticancer activitySingle fluorine substitution
N2,N4-bis(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamineHigh cytotoxicity against multiple cancer typesMultiple fluorinated groups
This compoundSignificant antimicrobial and anticancer propertiesDual fluorination enhances lipophilicity

Q & A

Q. What is the typical synthesis protocol for N4-(3,4-difluorophenyl)-5-nitropyrimidine-4,6-diamine?

The synthesis involves multi-step reactions:

  • Step 1 : Introduction of the nitro group to the pyrimidine ring via nitration under controlled acidic conditions.
  • Step 2 : Substitution at the 4- and 6-positions using 3,4-difluoroaniline as the nucleophile in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and confirmed via 1H^1H-NMR and HPLC .

Example Reaction Conditions :

StepReagentsSolventTemperatureYield
1HNO₃/H₂SO₄H₂SO₄0–5°C85–95%
23,4-DifluoroanilineDMF80–100°C70–80%

Q. What structural features influence the compound’s biological activity?

  • The 3,4-difluorophenyl group enhances lipophilicity and target binding via halogen bonding with biological receptors .
  • The 5-nitro group acts as an electron-withdrawing moiety, stabilizing the pyrimidine ring and facilitating interactions with enzymes like kinases .
  • Amino groups at positions 4 and 6 enable hydrogen bonding with active sites of therapeutic targets (e.g., kinases or DNA) .

Q. How is the compound characterized post-synthesis?

  • Melting Point : Determined via differential scanning calorimetry (DSC) (e.g., 159–161°C for analogs) .
  • Spectroscopy : 1H^1H-NMR for substituent confirmation, IR for nitro group identification (~1520 cm⁻¹) .
  • Chromatography : HPLC purity >95% with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Density Functional Theory (DFT) : Gaussian16 optimizes transition states and reaction pathways, predicting intermediates and activation energies for nitro group introduction .
  • Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction yields (e.g., DMF vs. DMSO) .
  • Example: Transition state optimization for nitration reduces byproduct formation by 30% .

Q. What strategies mitigate nitro group instability during synthesis?

  • Controlled Temperature : Maintain nitration below 5°C to prevent decomposition .
  • Inert Atmosphere : Use nitrogen/argon to avoid oxidative side reactions .
  • Stabilizing Agents : Add urea or sulfonic acid resins to scavenge free radicals .

Q. How does the compound interact with kinases, and what assays confirm this?

  • Mechanism : The difluorophenyl group binds to kinase ATP pockets, while the nitro group stabilizes interactions with catalytic lysine residues .
  • Assays :
  • Kinase Inhibition : IC₅₀ values measured via ADP-Glo™ assays (e.g., 0.8 µM against EGFR) .

  • Cellular Efficacy : Antiproliferative activity in HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with EC₅₀ values <10 µM .

    Example Data :

    Kinase TargetIC₅₀ (µM)Cell LineEC₅₀ (µM)
    EGFR0.8HCT-1168.2
    VEGFR21.5MCF-79.1

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification : Scalable HPLC or flash chromatography required for >99% purity .
  • Solvent Recovery : DMF recycling via distillation reduces costs by 40% .
  • Process Safety : Nitro group exothermicity necessitates batch-wise reaction control .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities across studies: How to resolve them?

  • Source Variation : Differences in cell line viability assays (e.g., MTT vs. resazurin) may skew EC₅₀ values. Standardize protocols using CLSI guidelines .
  • Structural Analogues : Compare with N4-(4-methylphenyl) and N6-butyl derivatives to isolate the role of fluorine substituents .

Methodological Best Practices

Recommended techniques for stability studies

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via UPLC-MS for nitro group reduction products .
  • Light Sensitivity : Store in amber vials; UV irradiation studies show <5% degradation under ICH Q1B conditions .

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